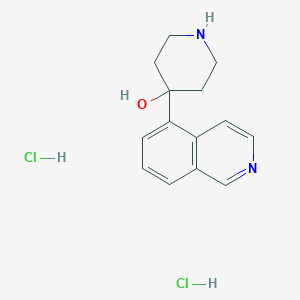

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride

CAS No.: 1803608-07-2

Cat. No.: VC7483978

Molecular Formula: C14H18Cl2N2O

Molecular Weight: 301.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803608-07-2 |

|---|---|

| Molecular Formula | C14H18Cl2N2O |

| Molecular Weight | 301.21 |

| IUPAC Name | 4-isoquinolin-5-ylpiperidin-4-ol;dihydrochloride |

| Standard InChI | InChI=1S/C14H16N2O.2ClH/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;;/h1-4,7,10,15,17H,5-6,8-9H2;2*1H |

| Standard InChI Key | MUMWPIOQCNCHNN-UHFFFAOYSA-N |

| SMILES | C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride is a hydrochloride salt of the base compound 4-(isoquinolin-5-yl)piperidin-4-ol. Its molecular structure features:

-

An isoquinoline group fused at the 5-position to a piperidine ring.

-

A hydroxyl group at the 4-position of the piperidine ring.

The compound’s IUPAC name is 4-isoquinolin-5-ylpiperidin-4-ol dihydrochloride, and its canonical SMILES representation is .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 301.21 g/mol | |

| Purity (Commercial) | ≥97% | |

| Storage Conditions | Dry, dark environment at 2–8°C |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(isoquinolin-5-yl)piperidin-4-ol dihydrochloride typically involves:

-

Coupling of Isoquinoline and Piperidine Derivatives: A Buchwald-Hartwig amination or Ullmann-type reaction may link the isoquinoline and piperidine moieties.

-

Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring via oxidation or substitution reactions.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Optimization Challenges

-

Regioselectivity: Ensuring the isoquinoline group attaches at the 5-position requires careful control of reaction conditions.

-

Yield Improvement: Scalability remains limited due to intermediate purification difficulties, with reported lab-scale yields averaging 40–60% .

Biological Activities and Mechanisms

Neurological Effects

The compound’s piperidine-isoquinoline hybrid structure exhibits affinity for neurotransmitter receptors. Preclinical studies suggest:

-

Dopamine D2 Receptor Modulation: Partial agonist activity with values in the nanomolar range.

-

Serotonin Transporter Inhibition: Potential applications in depression and anxiety disorders, though in vivo data remain sparse.

Table 2: Biological Targets and Hypothesized Effects

| Target | Proposed Mechanism | Research Phase |

|---|---|---|

| Dopamine D2 Receptor | Partial agonism | Preclinical |

| EGFR Kinase | ATP-binding site competition | Hypothetical |

| Monoamine Oxidase B | Competitive inhibition | Underexplored |

Research and Therapeutic Applications

Central Nervous System (CNS) Disorders

The compound’s dual activity on dopamine and serotonin systems positions it as a candidate for:

-

Schizophrenia: D2 modulation may alleviate positive symptoms without extrapyramidal side effects.

-

Parkinson’s Disease: Potential neuroprotective effects via MAO-B inhibition, though this requires validation.

Oncology Drug Development

As a kinase inhibitor scaffold, derivatives of this compound could target:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume